![molecular formula C19H13N3O3 B1429534 3-Nitro-4-[(4-phenoxyphenyl)amino]benzonitrile CAS No. 1417351-89-3](/img/structure/B1429534.png)

3-Nitro-4-[(4-phenoxyphenyl)amino]benzonitrile

Descripción general

Descripción

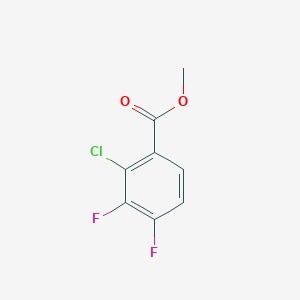

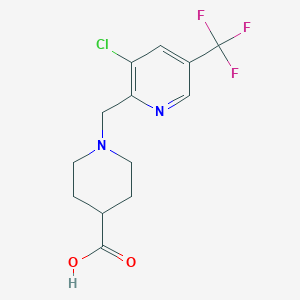

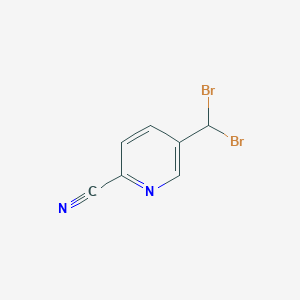

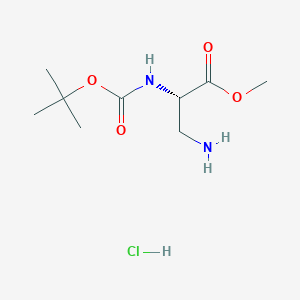

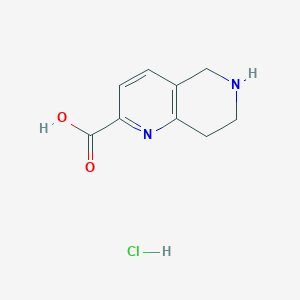

“3-Nitro-4-[(4-phenoxyphenyl)amino]benzonitrile” is a chemical compound . It contains a total of 38 atoms, including 13 Hydrogen atoms, 19 Carbon atoms, 3 Nitrogen atoms, and 3 Oxygen atoms .

Synthesis Analysis

The synthesis of benzonitriles, which includes compounds like “this compound”, can be achieved by reacting an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature between 150°C and 190°C .Molecular Structure Analysis

The molecular structure of “this compound” contains a total of 40 bonds. These include 27 non-H bonds, 21 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 triple bond, 18 aromatic bonds, 3 six-membered rings, 1 secondary amine (aromatic), 1 nitrile (aromatic), 1 nitro group (aromatic), and 1 ether (aromatic) .Physical And Chemical Properties Analysis

“this compound” is a white to light yellow crystal powder . It has a molecular weight of 331.3 g/mol.Aplicaciones Científicas De Investigación

Environmental Impact and Degradation Pathways

Research on related nitro compounds and their environmental fate highlights the significance of understanding the degradation pathways of complex organic molecules in aquatic environments. For instance, studies on the degradation of acetaminophen by advanced oxidation processes shed light on the mechanisms that could potentially apply to the breakdown of 3-Nitro-4-[(4-phenoxyphenyl)amino]benzonitrile, revealing the formation of by-products and their biotoxicity (Qutob et al., 2022). Similarly, the atmospheric occurrence of nitrophenols, including their sources, detection methods, and environmental implications, can provide insights into the atmospheric behavior of related nitrobenzonitrile compounds (Harrison et al., 2005).

Pharmacological Implications

The study of nitisinone's degradation processes, a related compound, highlights the importance of understanding the stability and by-products of pharmaceutical compounds, which could be relevant for the research and development of drugs containing this compound (Barchańska et al., 2019).

Synthetic Chemistry Applications

In synthetic chemistry, the development of efficient synthesis methods for complex organic molecules is crucial. A study on the practical synthesis of related compounds, such as 2-Fluoro-4-bromobiphenyl, provides valuable methodologies that could be adapted for synthesizing this compound and exploring its potential applications in medicinal chemistry and material science (Qiu et al., 2009).

Environmental Toxicology and Bioremediation

Understanding the toxicological impact of chemical compounds on the environment and identifying potential bioremediation strategies is essential. Research on the environmental fate and effects of specific lampricides, for example, could offer insights into managing the environmental impact of similar compounds, including this compound (Hubert, 2003).

Safety and Hazards

Chemicals similar to “3-Nitro-4-[(4-phenoxyphenyl)amino]benzonitrile” are considered hazardous according to the 2012 OSHA Hazard Communication Standard. They may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), particularly affecting the respiratory system .

Propiedades

IUPAC Name |

3-nitro-4-(4-phenoxyanilino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O3/c20-13-14-6-11-18(19(12-14)22(23)24)21-15-7-9-17(10-8-15)25-16-4-2-1-3-5-16/h1-12,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOBISPJZYJEXQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=C(C=C(C=C3)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2,2,3,3-Tetrafluoropropyl)amino]phenol](/img/structure/B1429452.png)

![3-[(4-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1429454.png)

![5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1429460.png)

![[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-carbamic acid ethyl ester](/img/structure/B1429462.png)

![N-[4-(4-Acetylpiperazin-1-yl)-2-fluorobenzyl]-N-cyclobutyl-C-phenyl-methanesulfonamide](/img/structure/B1429469.png)